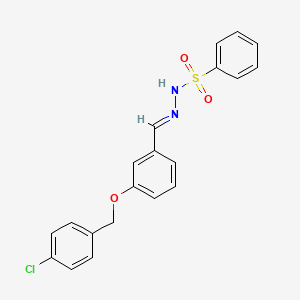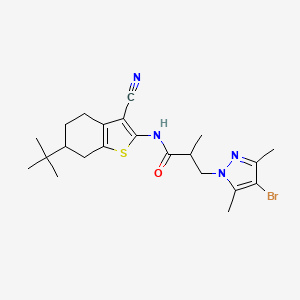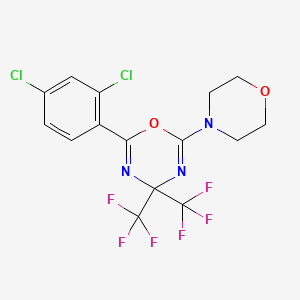
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide is a synthetic organic compound with the molecular formula C20H17ClN2O3S This compound is characterized by the presence of a chlorobenzyl group, a benzylidene group, and a benzenesulfonohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-chlorobenzyl alcohol with benzaldehyde in the presence of an acid catalyst to form the benzylidene intermediate.
Sulfonohydrazide Formation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the benzenesulfonohydrazide derivative.
Final Coupling Reaction: The final step involves the coupling of the benzylidene intermediate with the benzenesulfonohydrazide derivative under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzylidene moiety to a benzyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: C20H17ClN2O3S
4-Chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: C20H16Cl2N2O3S
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: C20H16Cl2N2O3S
Uniqueness
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of both benzylidene and benzenesulfonohydrazide groups
By understanding the synthesis, reactions, applications, and mechanisms of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide, researchers can further explore its potential and develop new derivatives with enhanced properties.
Propiedades
Fórmula molecular |
C20H17ClN2O3S |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-11-9-16(10-12-18)15-26-19-6-4-5-17(13-19)14-22-23-27(24,25)20-7-2-1-3-8-20/h1-14,23H,15H2/b22-14+ |
Clave InChI |
HPNMQUUYHMGBGX-HYARGMPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10898610.png)
![4-fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10898615.png)
![5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898621.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10898622.png)
![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898625.png)
![3-(5-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10898632.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10898640.png)
![N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10898642.png)
![{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10898649.png)

![1-Cyclohexyl-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B10898668.png)
![11,13-dimethyl-4-(2-phenylcyclopropyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898671.png)
![4,5-dimethoxy-2-[(1H-tetrazol-1-ylacetyl)amino]benzoic acid](/img/structure/B10898672.png)

